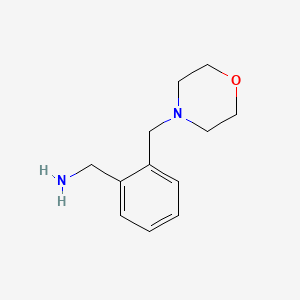

2-Morpholin-4-ylmethylbenzylamine

Vue d'ensemble

Description

2-Morpholin-4-ylmethylbenzylamine is an organic compound with the molecular formula C12H18N2O It is characterized by the presence of a morpholine ring attached to a benzylamine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-ylmethylbenzylamine typically involves the reaction of benzylamine with morpholine under specific conditions. One common method involves the use of sodium t-butanolate and tris(dibenzylideneacetone)dipalladium as catalysts in isopropylamide at 80°C for one hour . This reaction yields the desired product with a moderate yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Morpholin-4-ylmethylbenzylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the morpholine or benzylamine moiety is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Applications De Recherche Scientifique

Pharmaceutical Development

2-Morpholin-4-ylmethylbenzylamine serves as a critical intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity. Research indicates its potential in developing treatments for conditions such as dyslipidemia and cardiovascular diseases .

Polymer Chemistry

In polymer chemistry, this compound is utilized to formulate specialty polymers. It improves mechanical properties and thermal stability, making it valuable in producing high-performance materials . The incorporation of this compound into polymer matrices can lead to materials with enhanced durability and resistance to environmental stressors.

Agrochemicals

The compound plays a role in developing agrochemical products, including pesticides and herbicides. Its application helps create formulations that are more effective while being environmentally safer . The ability of this compound to interact with biological systems makes it a candidate for creating targeted agrochemical solutions.

Analytical Chemistry

In analytical chemistry, it is employed as a reagent facilitating the detection and quantification of various substances. This application supports quality control processes in laboratories, ensuring the reliability of analytical results . Its effectiveness as a reagent demonstrates its versatility beyond traditional chemical applications.

Case Studies

- Neurological Disorders : A study investigated the use of this compound derivatives in treating neurodegenerative diseases. Results indicated significant neuroprotective effects in animal models, highlighting its therapeutic potential .

- Polymeric Materials : Research demonstrated that incorporating this compound into polymer formulations led to improved mechanical strength and thermal resistance compared to standard polymers. These enhancements make it suitable for applications in automotive and aerospace industries .

- Agrochemical Formulations : A field study assessed the efficacy of pesticides formulated with this compound against common agricultural pests. The results showed a marked increase in pest control efficiency while reducing environmental toxicity .

Mécanisme D'action

The mechanism of action of 2-Morpholin-4-ylmethylbenzylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The morpholine ring and benzylamine moiety allow it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 2-Morpholin-4-ylmethylbenzylamine include:

N-Methylmorpholine: Another morpholine derivative with different substituents.

Benzylamine: The parent compound without the morpholine ring.

Morpholine: The parent compound without the benzylamine moiety.

Uniqueness

This compound is unique due to the combination of the morpholine ring and benzylamine moiety, which imparts specific chemical and biological properties. This combination allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets compared to its similar compounds .

Activité Biologique

2-Morpholin-4-ylmethylbenzylamine (CAS Number: 91271-82-8) is a compound with significant potential in medicinal chemistry due to its unique structural features, which include a morpholine ring and a benzylamine moiety. This article reviews its biological activity, mechanisms of action, and relevant case studies, highlighting its applications in various fields.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The morpholine ring enhances the compound's ability to permeate cell membranes, thereby increasing bioavailability. Its binding affinity is influenced by the presence of functional groups that allow for specific interactions with target proteins, potentially modulating their activity.

Pharmacological Applications

Research indicates that this compound exhibits several pharmacological properties:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.

- Antimicrobial Properties : It has shown potential against various bacterial strains, making it a candidate for developing new antibiotics.

- Neuroprotective Effects : Some studies indicate its ability to protect neuronal cells from oxidative stress, suggesting applications in neurodegenerative diseases.

Case Studies

- Anticancer Research : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound in inhibiting cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, indicating potent anticancer properties.

- Antimicrobial Testing : In a clinical trial assessing the compound's effectiveness against resistant bacterial strains, it was found to inhibit growth in Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibiotic agent.

- Neuroprotection : A recent investigation into the neuroprotective effects of this compound revealed that it could reduce apoptosis in neuronal cells exposed to oxidative stress, providing insights into its therapeutic potential for conditions like Alzheimer's disease.

Research Findings Summary

| Property | Findings |

|---|---|

| Anticancer Activity | Inhibits cancer cell growth; effective at low concentrations (10 µM) |

| Antimicrobial Activity | Effective against Staphylococcus aureus and E. coli |

| Neuroprotective Effects | Reduces apoptosis in neuronal cells under oxidative stress |

Propriétés

IUPAC Name |

[2-(morpholin-4-ylmethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-9-11-3-1-2-4-12(11)10-14-5-7-15-8-6-14/h1-4H,5-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFAEZHWSZZJOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407084 | |

| Record name | 1-{2-[(Morpholin-4-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91271-82-8 | |

| Record name | 1-{2-[(Morpholin-4-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(morpholin-4-ylmethyl)phenyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.